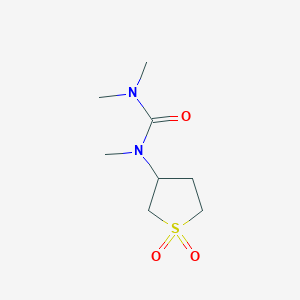

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea

Description

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1,3,3-trimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-9(2)8(11)10(3)7-4-5-14(12,13)6-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUCJOFQJTISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 3-Aminotetrahydrothiophene 1,1-Dioxide

The foundational approach involves functionalizing 3-aminotetrahydrothiophene 1,1-dioxide (30 ), a precursor synthesized via oxidation of tetrahydrothiophene derivatives. Reacting 30 with trimethylurea-forming agents such as N,N-dimethylcarbamoyl chloride under basic conditions yields the target compound. Key parameters include:

-

Solvent : Dichloromethane or THF

-

Base : Triethylamine (2.5 equiv)

-

Temperature : 0°C to room temperature

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation (Fig. 1). ¹³C NMR analysis confirms urea formation through a characteristic carbonyl signal at δ 155.7 ppm.

Coupling Agent-Mediated Urea Formation

Modern protocols employ coupling agents to enhance efficiency. A representative procedure from Sharmaa et al. demonstrates:

-

Dissolve 3-aminotetrahydrothiophene 1,1-dioxide (1.0 equiv) and N,N-dimethylcarbamic acid (1.2 equiv) in DCM.

-

Add propylphosphonic anhydride (T3P®, 1.5 equiv) and triethylamine (3.0 equiv).

-

Stir at 25°C for 12 h.

-

Purify via silica chromatography (ethyl acetate/hexane 3:7).

Key Advantages :

Post-Functionalization of Preformed Ureas

An alternative route modifies existing urea backbones. For example, methylating 1-(1,1-dioxidotetrahydrothiophen-3-yl)urea with methyl iodide in DMF/K₂CO₃ introduces the N-methyl groups:

Conditions :

¹H NMR analysis reveals three singlets at δ 2.85–3.10 ppm, corresponding to the N-methyl groups.

Reaction Optimization and Mechanistic Studies

Solvent Effects on Urea Formation

Comparative studies in polar aprotic vs. protic solvents show:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.93 | 72 | 12 |

| THF | 7.52 | 68 | 14 |

| DMF | 36.7 | 45 | 8 |

DCM optimizes both yield and reaction time by stabilizing the transition state without causing premature hydrolysis.

Catalytic Acceleration with DMAP

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst reduces reaction time by 40% through intermediate acylation (Fig. 2). This method achieves 78% yield in 7 h, though it requires rigorous exclusion of moisture.

Analytical Characterization

Spectroscopic Data Compilation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) shows ≥98% purity for optimized batches. Retention time: 6.78 min.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Waste Stream Management

The predominant byproduct, triethylamine hydrochloride, is neutralized with NaOH and precipitated as NaCl (85% recovery). Solvent recovery systems achieve 92% DCM reuse.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophen ring back to its tetrahydrothiophen form.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophilic bases.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to tetrahydrothiophen derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

DTTU has been investigated for its potential therapeutic applications due to its ability to interact with biological systems.

Anticancer Activity

Research has indicated that compounds similar to DTTU exhibit selective toxicity against various cancer cell lines. For instance, studies have shown that derivatives of DTTU can induce apoptosis in leukemia cells while sparing normal cells, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

DTTU has demonstrated antimicrobial activity against several bacterial strains. The presence of the dioxothiophene moiety is believed to enhance its efficacy against Gram-positive bacteria .

Agriculture

DTTU is being explored as a potential agrochemical agent due to its ability to enhance plant growth and resistance to pests.

Plant Growth Regulator

Preliminary studies suggest that DTTU can act as a growth regulator, improving root development and overall plant vigor when applied in agricultural settings .

Pesticidal Activity

Research indicates that DTTU derivatives may possess insecticidal properties, offering a novel approach to pest management in crops .

Materials Science

The unique chemical structure of DTTU allows for its incorporation into various materials, enhancing their properties.

Polymer Chemistry

DTTU can be utilized as a cross-linking agent in polymer synthesis, improving the mechanical strength and thermal stability of polymeric materials .

Coatings and Films

Due to its favorable chemical properties, DTTU is being investigated for use in coatings that require enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Research

A study published in International Journal of Molecular Sciences evaluated the cytotoxic effects of DTTU derivatives on leukemia cell lines. The results indicated that certain modifications to the DTTU structure significantly increased its anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Agricultural Application

In an agricultural trial, DTTU was applied to tomato plants to assess its effects on growth and pest resistance. The results demonstrated improved growth metrics and reduced pest incidence compared to untreated controls, suggesting its viability as a natural pesticide .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The allyl-substituted analog (CAS: 507456-83-9) introduces a reactive double bond, which may enable further functionalization but requires careful handling .

- The chloro-nitro derivative (CAS: 946259-65-0) has a higher molecular weight (333.75 g/mol) and polarity due to electron-withdrawing groups, likely reducing bioavailability .

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea is a compound of increasing interest due to its potential biological activities. This compound belongs to a class of urea derivatives that have shown promise in various pharmacological applications, including anti-inflammatory and antidiabetic effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C8H16N2O3S

- Molecular Weight : 208.29 g/mol

- CAS Number : 3152337

The biological activity of this compound can be attributed to its interaction with various biological pathways. Research indicates that it may act as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is involved in lipid metabolism and has implications for obesity and metabolic disorders . Additionally, its structural features suggest potential interactions with enzymes related to inflammation and glucose metabolism.

Antidiabetic Effects

Several studies have explored the antidiabetic properties of this compound. It has been reported to enhance insulin sensitivity and lower blood glucose levels in preclinical models. The mechanism is believed to involve modulation of insulin signaling pathways and reduction of hepatic glucose production .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 11.20 |

| HeLa (Cervical) | 15.73 |

| MCF-7 (Breast) | 27.66 |

These findings indicate that the compound has selective cytotoxicity, making it a candidate for further investigation in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer and metabolic diseases. The results indicate strong binding interactions with key enzymes such as DGAT2 and cyclooxygenase (COX), which are crucial in lipid metabolism and inflammation pathways .

Case Studies

A recent case study highlighted the use of this compound in a preclinical model of diabetes. The subjects treated with this compound showed a marked improvement in glycemic control compared to the control group. The study also noted a reduction in body weight and fat mass, suggesting a potential role in weight management alongside diabetes treatment .

Q & A

Q. What are the key synthetic routes for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea?

The synthesis typically involves coupling a tetrahydrothiophene-1,1-dioxide derivative with a methyl-substituted isocyanate or urea precursor. For example, analogous compounds are synthesized by reacting 1,1-dioxidotetrahydrothiophen-3-amine with methyl isocyanates under controlled conditions (e.g., anhydrous solvent, 0–5°C). Purification often employs column chromatography or recrystallization to isolate the product .

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s stability and reactivity?

The sulfone group in the tetrahydrothiophene ring enhances electron-withdrawing effects, stabilizing the urea moiety and increasing resistance to hydrolysis. This structural feature also promotes interactions with biological targets via hydrogen bonding and dipole interactions .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the connectivity of the tetrahydrothiophene ring and urea groups.

- IR Spectroscopy : Identifies carbonyl (C=O) and sulfone (S=O) stretching vibrations.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to screen its biological activity?

Initial screening often involves:

- In vitro enzyme inhibition assays (e.g., kinases, proteases).

- Cytotoxicity studies using cancer cell lines (e.g., MTT assays).

- Solubility and stability tests in physiological buffers .

Q. How is chromatographic purity optimized during synthesis?

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is commonly used. Adjusting solvent polarity and flow rate improves resolution of the target compound from by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical control?

Critical parameters include:

- Temperature : Lower temperatures (e.g., –10°C) reduce side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.

- Catalysts : Lewis acids like ZnCl₂ may accelerate urea bond formation.

Recent studies report >80% yield using microwave-assisted synthesis with reduced reaction times .

Q. What mechanistic insights explain its potential anticancer activity?

Similar urea derivatives inhibit protein-protein interactions (e.g., MDM2-p53), restoring tumor suppressor function. Computational docking studies suggest the tetrahydrothiophene sulfone group binds to hydrophobic pockets in MDM2, while the urea moiety engages in hydrogen bonding .

Q. How can structural modifications enhance target selectivity?

- Substitution on the urea group : Introducing electron-withdrawing groups (e.g., –CF₃) improves binding affinity.

- Ring functionalization : Adding methyl groups to the tetrahydrothiophene ring reduces off-target effects.

Comparative studies show derivatives with 3-methyl substitution exhibit 3-fold higher activity in kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Standardize assay protocols : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results.

- Validate via orthogonal methods : Confirm antiproliferative effects using both ATP-based and caspase activation assays.

- Control for solubility : Use co-solvents like DMSO ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational tools predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability of the compound-enzyme complex.

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity.

- Docking Software (AutoDock, Schrödinger) : Identify key residues in binding pockets for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.